methyl 4-{[(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]methyl}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-{[(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]methyl}benzoate is a complex organic compound with a molecular weight of 400.43 g/mol . It is characterized by the presence of a chromen-2-one (coumarin) core structure, which is known for its diverse biological activities and applications in various fields .
Preparation Methods
The synthesis of methyl 4-{[(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]methyl}benzoate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the chromen-2-one core: This can be achieved through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization.
Introduction of the phenyl group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Methyl 4-{[(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]methyl}benzoate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or thiols replace the methoxy group.
Common reagents and conditions used in these reactions include strong acids or bases, metal catalysts, and specific solvents to facilitate the desired transformations .
Scientific Research Applications
Methyl 4-{[(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]methyl}benzoate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of methyl 4-{[(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]methyl}benzoate involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Methyl 4-{[(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]methyl}benzoate can be compared with other similar compounds such as:
Methyl 4-{[(5-{[4-(methoxycarbonyl)benzyl]oxy}-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}benzoate: This compound has a similar structure but with different substituents, leading to variations in its chemical and biological properties.
4-methylcoumarin: This compound shares the chromen-2-one core but lacks the additional phenyl and benzoate groups, resulting in different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
6238-48-8 |
---|---|
Molecular Formula |
C9H8N2O2 |
Molecular Weight |
176.17 g/mol |
IUPAC Name |
7-methyl-1,8-dihydro-1,8-naphthyridine-2,5-dione |
InChI |
InChI=1S/C9H8N2O2/c1-5-4-7(12)6-2-3-8(13)11-9(6)10-5/h2-4H,1H3,(H2,10,11,12,13) |
InChI Key |
ZNEXOVYMUWFZKD-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C(=CC(=O)O2)C3=CC=CC=C3)C(=C1)OCC4=CC=C(C=C4)C(=O)OC |
Canonical SMILES |
CC1=CC(=O)C2=C(N1)NC(=O)C=C2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.